molecular formula C14H14N4S2 B7523265 4-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-phenyl-1,3-thiazol-2-amine

4-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-phenyl-1,3-thiazol-2-amine

Cat. No.: B7523265
M. Wt: 302.4 g/mol
InChI Key: ORFIIJJCLQWHDS-UHFFFAOYSA-N
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Description

4-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-phenyl-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, an imidazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-phenyl-1,3-thiazol-2-amine typically involves multi-step organic reactions

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Imidazole Introduction: The imidazole ring can be introduced through a nucleophilic substitution reaction where a halogenated precursor reacts with 1-methylimidazole.

    Final Assembly: The final step involves coupling the imidazole-thiazole intermediate with aniline (N-phenylamine) under conditions that promote the formation of the desired amine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the thiazole ring, potentially leading to hydrogenated derivatives.

    Substitution: The phenyl group and the imidazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions (acidic, basic, or neutral) are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated derivatives of the imidazole or thiazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-phenyl-1,3-thiazol-2-amine can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may serve as a probe or a ligand in studies involving enzyme interactions, receptor binding, or cellular uptake mechanisms. Its structural features make it a candidate for studying the effects of heterocyclic compounds on biological systems.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties. Compounds with thiazole and imidazole rings are known for their antimicrobial, antifungal, and anticancer activities. Research could focus on its efficacy and mechanism of action in treating various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its application could extend to the fields of electronics, photonics, and materials science.

Mechanism of Action

The mechanism by which 4-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-phenyl-1,3-thiazol-2-amine exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiazole and imidazole rings might facilitate binding through hydrogen bonding, π-π interactions, or coordination with metal ions. These interactions could modulate biological pathways, leading to the desired therapeutic or functional outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-methylimidazol-2-yl)sulfanylmethyl]-1H-quinolin-2-one
  • 2-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-phenyl-1,3-thiazol-4-amine
  • 4-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-phenyl-1,3-oxazol-2-amine

Uniqueness

Compared to similar compounds, 4-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-phenyl-1,3-thiazol-2-amine stands out due to its specific combination of functional groups. The presence of both thiazole and imidazole rings, along with the phenyl group, provides a unique set of chemical properties and potential biological activities. This combination can result in distinct reactivity patterns and interaction profiles, making it a valuable compound for diverse scientific investigations.

Properties

IUPAC Name

4-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S2/c1-18-8-7-15-14(18)20-10-12-9-19-13(17-12)16-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFIIJJCLQWHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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